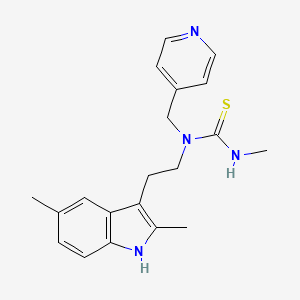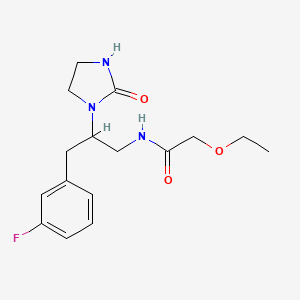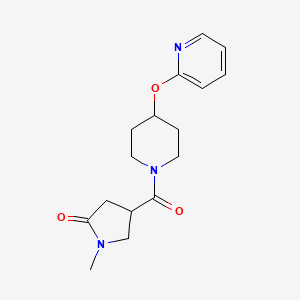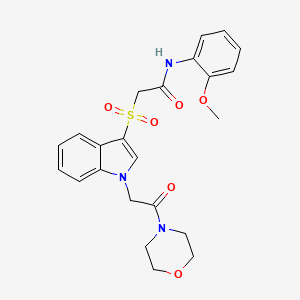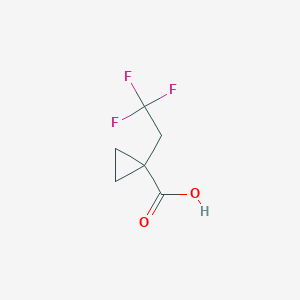![molecular formula C22H23Cl2N3O2S2 B2726084 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-21-1](/img/structure/B2726084.png)
methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes a benzenecarboxylate group and a dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorobenzyl group, and the benzenecarboxylate group contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as boiling point, melting point, and density are not available in the current resources .Applications De Recherche Scientifique
Photodegradation Studies
Photochemical Decomposition of Analogous Compounds : Research on sulfamethoxazole, a compound with a somewhat similar sulfanyl group, shows it's extremely photolabile in acidic aqueous solution, leading to various photoproducts through photoisomerization. This indicates that chemicals with sulfanyl groups can undergo significant transformations under specific conditions, which is crucial for understanding environmental degradation pathways and designing photostable drugs or chemicals (Wei Zhou & D. Moore, 1994).
Antiproliferative and Antilipolytic Activities
Synthesis and Biological Activities of Triazole Derivatives : A study synthesizing a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives explored these compounds' antiproliferative and antilipolytic activities. These activities were tested against obesity-related colorectal cells and pancreatic lipase, indicating the potential of triazole and sulfanyl-containing compounds in developing treatments for obesity and cancer (M. Shkoor et al., 2021).
Molecular Engineering
Construction of Metal–Organic Systems : Research on the construction of copper metal–organic complexes using flexible dicarboxylate ligands, including those with sulfanyl groups, demonstrates the compound's utility in molecular engineering. These complexes' diverse structures, from molecular chairs to two-dimensional layer structures, show the potential for creating novel materials with specific functions, such as catalysis, drug delivery, or materials science applications (Fangna Dai et al., 2009).
Drug Design and Molecular Docking
Potential 11β-HSD1 Inhibitors : A study on a triazole with a chlorobenzylsulfanyl group highlighted its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Structural analysis, including Hirshfeld surface analysis and DFT studies, provided insights into its binding interactions, indicating the significance of these chemical groups in drug design and development (L. H. Al-Wahaibi et al., 2019).
Catalysis
Efficient Catalyst for Synthesis : Studies have utilized sulfuric acid derivatives as catalysts for synthesizing various organic compounds, demonstrating the role of sulfur-containing compounds in facilitating chemical reactions. This research highlights the potential applications of similar compounds in catalysis, significantly impacting synthetic chemistry and pharmaceutical manufacturing (Z. Karimi-Jaberi et al., 2012; S. Tayebi et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O2S2/c1-14(2)27-20(13-30-12-17-8-9-18(23)10-19(17)24)25-26-22(27)31-11-15-4-6-16(7-5-15)21(28)29-3/h4-10,14H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAJZTHDOCSOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CSCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

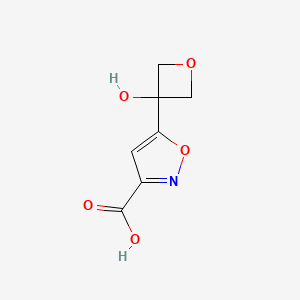
![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)


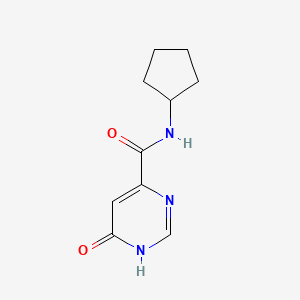
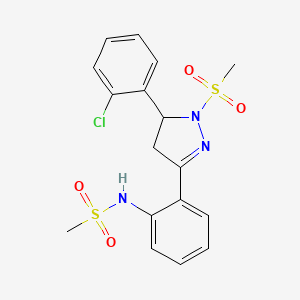
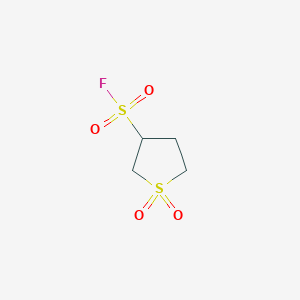
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)
